Multifidol

Descripción general

Descripción

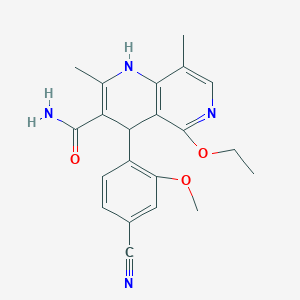

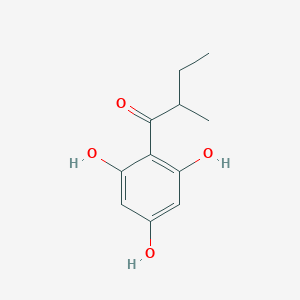

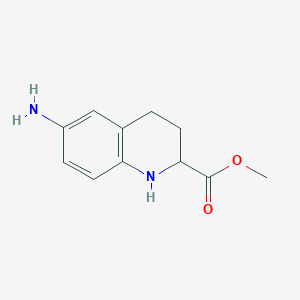

Multifidol is a chemical compound with the molecular formula C11H14O4 . It is a secondary metabolite, which means it is not directly involved in growth, development, or reproduction, but is often involved in ecological interactions . The structure of this compound is determined to be 4,6-dimethyl-1-O-[α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranosyl] this compound .

Molecular Structure Analysis

The molecular structure of this compound involves aromatic signals and a carbonyl signal . It has five methyl groups and two anomeric protons . The structure also includes a hydroxyl proton .

Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 355.7±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 62.5±3.0 kJ/mol and a flash point of 183.1±18.8 °C . The molar refractivity of this compound is 55.8±0.3 cm3 .

Aplicaciones Científicas De Investigación

Visual Perception and Efficiency : Multifidol improves visual perception and efficiency in various fields like medical diagnostics, military, forensics, multi-focus image integration, pattern recognition, remote sensing, and biomedical imaging (Prasad, Babu, & Krishna, 2021).

Disease Detection and Neurosurgeries : It enhances the accuracy of disease detection, differentiation, intrasurgical metastatic diagnosis, guides neurosurgeries, and monitors treatment response (Zhou & El-Deiry, 2009).

Data Analysis in Synchrotron Beamlines : this compound, through Multifit/Polydefix, is utilized for efficient processing of diffraction data in deformation apparatuses at synchrotron beamlines. This makes data analysis of synchrotron-based plasticity, rheology, or other time-dependent experiments straightforward (Merkel & Hilairet, 2015).

Mechatronics Applications : In mechatronics, it helps systems perceive environmental changes and self-monitor, leading to more accurate perception and optimal decisions in industrial automation and robotics (Luo & Chang, 2012).

Biomedical Science : It aids in solving complex problems in highly integrated biological systems within the human body, which are beyond current knowledge and technology capabilities (Sharp & Langer, 2011).

Modeling of Optical Properties : this compound is used in the Multifitting program to model the optical properties of multilayer films across a range of wavelengths, including reflection, transmission, and absorption (Svechnikov, 2020).

Immunologically Active Compounds : this compound and this compound glucoside are identified as naturally occurring immunologically active acylphloroglucinols from the latex of Jatropha multifida (Kosasi, Van Sluis, & Labadie, 1989).

Non-Linear Least Squares Regression : It is used in the Multifit program for non-linear least squares regression fitting of enzyme kinetic, pharmacokinetic, and other data to specific models (Walmsley & Lowe, 1985).

Cooperative Multiagent Systems : this compound is involved in constructing computational frameworks, principles, and models for intelligent, semi-autonomous agents to interact effectively in achieving their goals (Lesser, 1999).

Scientific Research Management Systems : It plays a role in improving system scalability, maintainability, stability, and development efficiency in these systems (Li, 2012).

Soil Science and Vadose Zone Hydrology : Multistate research projects in these fields have led to scientific advances and collaboration, particularly in the western United States (Hopmans, Green, & Young, 2022).

Multi-Focus Image Fusion : A hybrid method using this compound with Neutrosophic Set and Stationary Wavelet Transform fuses source images more efficiently than traditional techniques (Bhat & Koundal, 2021).

Propiedades

IUPAC Name |

2-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-6(2)11(15)10-8(13)4-7(12)5-9(10)14/h4-6,12-14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASABIRFQGVWRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C1=C(C=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332006 | |

| Record name | Multifidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125074-06-8 | |

| Record name | 2-Methyl-1-(2,4,6-trihydroxyphenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125074-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Multifidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde](/img/structure/B45144.png)

dimethyl-](/img/structure/B45161.png)